3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine
Descripción
3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine is a benzoxazine derivative featuring a bicyclic 1,4-benzoxazine core substituted with a bulky tert-butyl group at position 3 and a 4-methoxyphenyl sulfonyl group at position 4.
Synthetic routes for analogous compounds involve two-step sequences starting from benzoxazoles, as demonstrated by Kotha et al. . The tert-butyl and sulfonyl moieties are introduced via alkylation and sulfonylation reactions, respectively.
Propiedades
IUPAC Name |
3-tert-butyl-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-19(2,3)18-13-24-17-8-6-5-7-16(17)20(18)25(21,22)15-11-9-14(23-4)10-12-15/h5-12,18H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPISNQBZVKYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an amine with a phenol and formaldehyde under acidic or basic conditions.
Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzoxazine ring.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound may participate in substitution reactions, especially at the aromatic ring or the tert-butyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C20H25NO4S
- Molecular Weight : 375.48 g/mol
- CAS Number : 478048-82-7
The compound features a benzoxazine core, which has been recognized for its biological activity. The presence of the tert-butyl and methoxyphenyl groups enhances its solubility and bioavailability, making it a promising candidate for drug development.
Anticancer Activity
Recent studies have identified 3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine as a potential anticancer agent. The following points summarize its role in cancer research:
- Mechanism of Action : The compound has demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including downregulation of hypoxia-induced genes and induction of apoptosis in cancer cells .
- Structure-Activity Relationship : Research indicates that modifications to the benzoxazine scaffold can enhance anti-proliferative potency. For instance, compounds with hydroxyl groups on specific rings showed improved biological activity .
- In Vivo Studies : In animal models, benzoxazine derivatives have been shown to reduce tumor growth and enhance T-cell activity within the tumor microenvironment, suggesting their potential as immunotherapeutic agents .
Neurodegenerative Diseases
The compound is also being investigated for its effects on neurodegenerative diseases:
- Multi-target Directed Ligands : The design of multi-target directed ligands (MTDLs) has been explored to address complex conditions such as Alzheimer's disease. Compounds similar to this compound have shown promise in inhibiting enzymes associated with neurodegeneration, such as monoamine oxidase and cholinesterase .
- Cytotoxicity Studies : Initial cytotoxicity assessments indicate that these compounds maintain high cell viability while effectively targeting neurodegenerative pathways .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with readily available benzoxazine precursors and aryl sulfonamides.
- Reaction Conditions : Common methods include Buchwald–Hartwig cross-coupling reactions followed by cascade hydrogenation processes.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Mecanismo De Acción
The mechanism of action of 3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine would depend on its specific application. In polymer chemistry, it may act as a cross-linking agent, forming stable networks through ring-opening polymerization. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups.
Comparación Con Compuestos Similares
Table 1: Structural and Physicochemical Comparison
Substituent Effects
- Phenyl derivatives (e.g., ) exhibit higher aromaticity, which may enhance π-π stacking in crystalline phases .
Sulfonyl Substituent :
- Methoxy (electron-donating) vs. methyl (electron-neutral) groups alter the sulfonyl group’s electronic environment. Methoxy may stabilize negative charge on the sulfonyl oxygen, affecting acidity (pKa ~-2.83 in ) and reactivity .
- Carboxylic acid or ester groups (–7) introduce polar functionalities, significantly altering solubility and metabolic stability .
Physicochemical Properties
- Thermal Stability : Methyl-substituted sulfonyl groups () may confer higher thermal stability than methoxy-substituted analogs due to reduced electron-donating effects .
Actividad Biológica
3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine is a synthetic compound with notable biological activities. Its structure features a benzoxazine ring, which is known for diverse pharmacological properties. This article explores its biological activity, including antidiabetic, anticancer, and neuroprotective effects.
- Molecular Formula : C20H25NO4S
- Molecular Weight : 375.48 g/mol
- CAS Number : 478048-82-7
Antidiabetic Activity
Recent studies indicate that derivatives of benzoxazine, including the compound , exhibit significant antidiabetic properties. Molecular docking studies have shown strong inhibitory effects against enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate digestion. The synthesized compounds demonstrated high intestinal absorption and met Lipinski’s criteria for oral bioavailability, suggesting their potential as oral antidiabetic agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies show that it exhibits cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and PC3 (prostate cancer). Comparative analyses with standard drugs like etoposide indicate that this compound possesses comparable efficacy in inhibiting cancer cell proliferation .
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. It has been tested in models of brain injury, demonstrating protective effects against neurodegeneration. The mechanism appears to involve antioxidant activity and inhibition of apoptotic pathways, making it a candidate for further research in neurodegenerative diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidiabetic | Significant inhibition of α-amylase and α-glucosidase; potential for oral drug development. |
| Study 2 | Anticancer | Cytotoxicity against MCF-7 and A549 cell lines; comparable to etoposide. |
| Study 3 | Neuroprotection | Protective effects in brain injury models; antioxidant properties noted. |
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Enzyme Inhibition : The compound inhibits key enzymes involved in glucose metabolism, thereby reducing blood sugar levels.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest and apoptosis through mitochondrial pathways.
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress in neuronal cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,4-dihydro-2H-1,4-benzoxazine derivatives, and how can they be optimized for the target compound?
- Methodology : Benzoxazine derivatives are typically synthesized via cyclization of 2-aminophenols with dihaloalkanes (e.g., 1,2-dibromoethane) under basic conditions, followed by sulfonylation or acylation to introduce substituents . For the target compound, the tert-butyl group may be introduced via alkylation, while the 4-methoxyphenylsulfonyl moiety is added using sulfonyl chloride derivatives. Optimization involves tuning reaction conditions (e.g., temperature, solvent polarity) and catalysts (e.g., Cu(I) for cyclization) to improve yield and regioselectivity .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?
- Methodology : Use a combination of 1H/13C NMR to identify proton environments and carbon connectivity, IR spectroscopy to verify sulfonyl and ether functional groups, and X-ray crystallography to resolve stereochemical ambiguities (e.g., tert-butyl orientation). For example, X-ray analysis of similar benzoxazines confirmed chair-like conformations in the dihydrooxazine ring . Elemental analysis and high-resolution mass spectrometry (HRMS) are critical for validating molecular formula .
Q. What in vitro assays are suitable for initial screening of biological activity in cardiovascular or neurological research?
- Methodology : Prioritize receptor binding assays (e.g., imidazoline I₁/I₂ and α-adrenergic receptors) due to structural similarities to known antihypertensive benzoxazines . Use radioligand displacement studies with [³H]-clonidine for I₁/I₂ affinity and isolated tissue models (e.g., rat aorta) for functional α-adrenergic activity. For neurological targets, evaluate binding to serotonin or dopamine receptors via competitive assays .
Advanced Research Questions
Q. How can regioselectivity challenges during the introduction of sulfonyl groups be addressed?
- Methodology : Sulfonylation of the benzoxazine nitrogen often competes with oxygen sulfonylation. Use bulky bases (e.g., DBU) to deprotonate the nitrogen selectively, or employ protective groups (e.g., Boc) on competing sites. Solvent effects (e.g., DMF vs. THF) and temperature control (0–25°C) can further bias reaction pathways .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodology : Systematically vary substituents (e.g., tert-butyl, methoxy, sulfonyl groups) and evaluate impacts via:
- Computational docking : Predict binding modes to I₁ imidazoline or α₂-adrenergic receptors using software like AutoDock .
- In vivo models : Test derivatives in spontaneously hypertensive rats (SHR) for blood pressure modulation, correlating results with in vitro binding data .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 assays) and bioavailability to refine substituent choices .
Q. How can metabolic stability of the sulfonyl moiety be improved without compromising receptor affinity?
- Methodology : Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-fluorophenylsulfonyl) to reduce oxidative metabolism. Alternatively, introduce electron-withdrawing groups (e.g., nitro) to slow hepatic degradation. Validate via microsomal stability assays and LC-MS metabolite identification .
Q. What crystallographic techniques resolve challenges in analyzing the tert-butyl group’s conformational flexibility?
- Methodology : Use low-temperature (100 K) X-ray diffraction to "freeze" dynamic tert-butyl rotations. Employ disorder modeling in refinement software (e.g., SHELXL) to account for multiple conformers. Pair with DFT calculations to compare relative energies of observed conformations .
Q. How does this compound compare to structurally related benzoxazines in terms of binding kinetics and off-target effects?
- Methodology : Perform head-to-head binding assays with analogs (e.g., 3-methyl-4-phenylsulfonyl derivatives or dichloroacetyl-modified benzoxazines ). Use kinetic analysis (e.g., surface plasmon resonance) to measure association/dissociation rates. Screen against off-target panels (e.g., CEREP’s Psychoactive Drug Database) to identify selectivity issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
